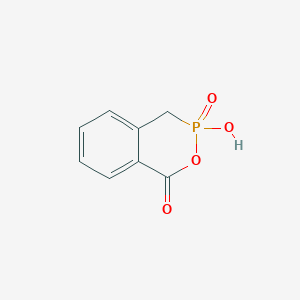
N-(4-Chlorobutyl)naphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobutyl)naphthalene-2-carboxamide is an organic compound belonging to the class of naphthalene-2-carboxanilides These compounds are characterized by the presence of a naphthalene ring system substituted with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobutyl)naphthalene-2-carboxamide typically involves the amidation of naphthalene-2-carboxylic acid with 4-chlorobutylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid group. The reaction can be represented as follows:
Naphthalene-2-carboxylic acid+4-chlorobutylamineCDI or DCCthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobutyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: N-(4-Aminobutyl)naphthalene-2-carboxamide.
Substitution: Various substituted naphthalene-2-carboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobutyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
- N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides
Uniqueness
N-(4-Chlorobutyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
502707-86-0 |
|---|---|
Formule moléculaire |
C15H16ClNO |
Poids moléculaire |
261.74 g/mol |
Nom IUPAC |
N-(4-chlorobutyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C15H16ClNO/c16-9-3-4-10-17-15(18)14-8-7-12-5-1-2-6-13(12)11-14/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) |
Clé InChI |
GGGFKKXTERDBPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(5-methylthiophen-2-yl)methyl]-4-nitrophenol](/img/structure/B14248854.png)
![[1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris(oxy)]tris(trimethylstannane)](/img/structure/B14248855.png)
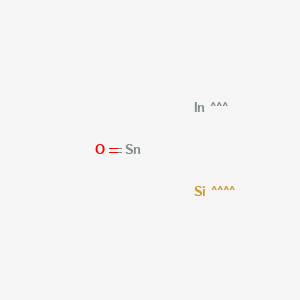
![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

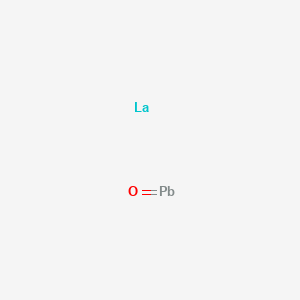
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
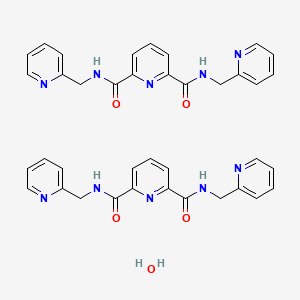
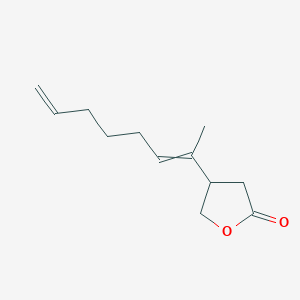
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
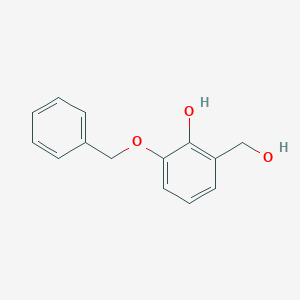
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)
